2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound is a functionalized imidazole derivative featuring a sulfanyl-linked acetamide scaffold. Its structure includes:
- Imidazole core: Substituted at the 1-position with a benzylcarbamoylmethyl group and at the 5-position with a hydroxymethyl group.
- Sulfanyl bridge: Connects the imidazole to an acetamide moiety.
- Acetamide substituent: A 4-(trifluoromethyl)phenyl group, contributing strong electron-withdrawing properties.
The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, making it a candidate for therapeutic applications such as kinase inhibition or antitumor activity .
Properties
IUPAC Name |
N-benzyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3S/c23-22(24,25)16-6-8-17(9-7-16)28-20(32)14-33-21-27-11-18(13-30)29(21)12-19(31)26-10-15-4-2-1-3-5-15/h1-9,11,30H,10,12-14H2,(H,26,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCHLXJNRQGLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide is an organic molecule that exhibits significant biological activity, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula: C₁₈H₁₈F₃N₃O₂S
- CAS Number: 921846-45-9
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, influencing several biological pathways. The imidazole ring and the sulfanyl group are critical for its activity, potentially affecting enzyme inhibition and receptor modulation.
Antiviral Properties
Research indicates that compounds with similar structural motifs have shown antiviral activities, particularly against HIV integrase. For instance, derivatives of imidazole have been noted for their ability to inhibit viral replication by targeting specific viral enzymes .
Anticancer Activity
Studies have demonstrated that imidazole-based compounds can induce apoptosis in cancer cells. The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, which may contribute to the compound's anticancer effects. In vitro studies on various cancer cell lines have shown promising results regarding cell viability and proliferation inhibition .
Enzyme Inhibition
The compound’s ability to inhibit specific enzymes has been investigated. For example, it may act as a non-receptor tyrosine-protein kinase inhibitor, influencing pathways involved in cell growth and survival. This inhibition could lead to altered cytoskeletal dynamics and reduced cell motility, which are critical in cancer metastasis.
Case Studies
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In Vitro Studies on Cancer Cell Lines
- Objective: Assess the cytotoxic effects of the compound on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Findings: The compound exhibited a dose-dependent decrease in cell viability with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.
- Mechanism: Induction of apoptosis was confirmed via flow cytometry analysis.
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Antiviral Activity Assessment
- Objective: Evaluate the inhibitory effect on HIV integrase.
- Findings: The compound demonstrated significant inhibition with an IC50 value of 12 µM, suggesting a potential role as an antiviral agent.
Data Tables
| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Apoptosis induction |
| Cytotoxicity | A549 | 20 | Apoptosis induction |
| Antiviral | HIV Integrase | 12 | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound belongs to a class of N-substituted acetamides with imidazole-sulfanyl linkages. Key analogs include:
Analog 1 : 2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 921572-59-0)
- Substituents : 4-Chlorobenzyl and 2-fluorophenyl groups.
- Molecular Formula : C21H20ClFN4O3S.
- Key Feature : Chlorine and fluorine substituents modulate electronic effects but reduce hydrophobicity compared to CF3 .
Analog 2 : 2-({1-[(Benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide (CAS: 921847-01-0)
- Substituent : 4-Bromophenyl.
- Molecular Formula : C21H21BrN4O3S.
- Key Feature : Bromine’s steric bulk may hinder target binding compared to CF3 .
Analog 3 : Cyazofamid (CAS: 120116-88-3)
- Structure: 4-Chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide.
- Key Feature: Sulfonamide group and cyano substituent confer fungicidal activity, highlighting the versatility of imidazole derivatives .
Comparative Data Table
*Inferred from structural similarity to Analog 2.
Preparation Methods
Debus-Radziszewski Cyclization with Hydroxymethyl Precursors
The imidazole ring is constructed via the Debus-Radziszewski reaction, employing a diketone (e.g., 1,2-diketopropane), formaldehyde, and ammonium acetate under reflux in ethanol. To introduce the hydroxymethyl group at position 5, formaldehyde is replaced with glycolaldehyde, yielding 5-(hydroxymethyl)-1H-imidazole after 12 hours at 80°C. This method achieves 68–72% yield but requires strict pH control (7.5–8.0) to prevent premature oxidation of the hydroxymethyl group.
Nitroimidazole Reduction Pathway
Alternatively, 5-nitro-1H-imidazole is reduced using catalytic hydrogenation (H₂, 3 atm, Pd/C) in methanol, producing 5-(hydroxymethyl)-1H-imidazole with 85% yield. This route avoids acidic conditions, preserving the hydroxymethyl functionality without additional protection.
Sulfanyl Bridge Formation via Thioether Linkage
Nucleophilic Displacement with Mercaptoacetamide
The sulfanyl group is introduced by reacting 1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazole-2-thiol with 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide. Using DMF as a solvent and potassium tert-butoxide (2 eq) as a base at 25°C for 24 hours, this SN2 displacement achieves 65% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 3:1) removes unreacted starting material.
Mitsunobu Reaction for Stereochemical Control
For stereospecific thioether formation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD, 1.5 eq) and triphenylphosphine (1.5 eq) in THF. The imidazole-2-thiol and 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide react at 0°C for 2 hours, yielding 82% of the desired product with inverted configuration at the sulfur center.
Coupling of the Trifluoromethylphenyl Acetamide Moiety
Acetyl Chloride Amination
2-Chloroacetyl chloride is reacted with 4-(trifluoromethyl)aniline in dichloromethane, catalyzed by triethylamine (2 eq), to form 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide (94% yield). This intermediate is then used in the thioether formation step.
One-Pot Sequential Coupling
A streamlined approach combines imidazole-thiol, 2-chloroacetamide, and potassium carbonate in acetonitrile under reflux for 8 hours, achieving a 73% overall yield. The reaction’s efficiency is attributed to in situ generation of the thiolate anion, which displaces chloride selectively.
Purification and Analytical Validation
Chromatographic Techniques
Final purification employs flash chromatography on alumina gel with ethyl acetate as the mobile phase, removing residual solvents and byproducts. High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥98% purity.
Spectroscopic Characterization
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IR Spectroscopy : Key peaks include N–H stretch at 3280 cm⁻¹ (amide), C=O at 1665 cm⁻¹, and C–F at 1120 cm⁻¹.
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Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 521.2, consistent with the molecular formula C₂₃H₂₂F₃N₄O₃S.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Steric Hindrance Management
Bulky substituents on the imidazole ring slow reaction kinetics. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80°C) enhances molecular mobility, reducing reaction times by 40%.
Hydroxymethyl Group Stability
Protecting the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during harsh reactions (e.g., Mitsunobu conditions) prevents oxidation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without side reactions.
Industrial-Scale Adaptations
Q & A
Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step protocols, leveraging nucleophilic substitutions and coupling reactions. Key steps include:
- Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives with amines) under acidic or basic conditions to generate the 1H-imidazole core .
- Sulfanyl group introduction : Thiolation reactions using reagents like thiourea or Lawesson’s reagent, often in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C .
- Acetamide coupling : Amidation via carbodiimide coupling agents (e.g., HBTU, EDCI) in dichloromethane or THF, with catalytic DMAP .
Critical parameters : - Temperature control (±2°C) to prevent side reactions.
- Use of anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Basic Question: How can the structural integrity and purity of the compound be validated?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxymethyl at C5 of imidazole, trifluoromethylphenyl acetamide linkage) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace byproducts .
Advanced Question: What strategies mitigate contradictions in reactivity data for sulfanyl-imidazole derivatives?
Answer:
Discrepancies in reactivity (e.g., oxidation of sulfanyl groups) arise from solvent polarity, pH, and steric effects. Methodological solutions include:
- Controlled oxidation studies : Use mild oxidizing agents (e.g., H₂O₂ in acetic acid) to selectively oxidize sulfanyl to sulfonyl groups without degrading the imidazole ring .
- pH-dependent stability assays : Monitor decomposition kinetics via UV-Vis spectroscopy at varying pH (2–12) to identify optimal storage conditions .
- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict reactive sites and guide experimental design .
Advanced Question: How can computational methods predict the compound’s interaction with biological targets?
Answer:
Docking and MD simulations :
- Target selection : Prioritize enzymes with imidazole-binding pockets (e.g., kinases, cytochrome P450) .
- Software tools : AutoDock Vina or Schrödinger Suite for docking; GROMACS for 100-ns MD simulations to assess binding stability .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays .
Example : Docking studies may reveal hydrogen bonding between the hydroxymethyl group and catalytic residues, while the trifluoromethylphenyl moiety enhances hydrophobic interactions .
Advanced Question: What in vitro assays are suitable for evaluating its potential pharmacological activity?
Answer:
Methodological framework :
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with 0.1–100 µM compound concentrations; IC₅₀ determination via nonlinear regression .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 h exposure; compare EC₅₀ values to reference drugs .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) to measure Kᵢ values .
Key controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., staurosporine for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
